4,4'-((1E,1'E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)

Description

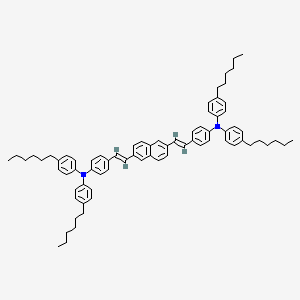

This compound is a conjugated organic molecule featuring a naphthalene core (positions 2 and 6) linked via two ethenyl (E-configuration) bridges to N,N-bis(4-hexylphenyl)aniline donor groups. The extended π-conjugation and bulky 4-hexylphenyl substituents impart unique optoelectronic properties, such as broad absorption spectra and enhanced solubility in organic solvents. Its design suggests applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics, where donor-acceptor architectures and charge transport are critical .

Properties

Molecular Formula |

C74H86N2 |

|---|---|

Molecular Weight |

1003.5 g/mol |

IUPAC Name |

4-hexyl-N-[4-[(E)-2-[6-[(E)-2-[4-(4-hexyl-N-(4-hexylphenyl)anilino)phenyl]ethenyl]naphthalen-2-yl]ethenyl]phenyl]-N-(4-hexylphenyl)aniline |

InChI |

InChI=1S/C74H86N2/c1-5-9-13-17-21-59-31-45-69(46-32-59)75(70-47-33-60(34-48-70)22-18-14-10-6-2)73-53-39-63(40-54-73)25-27-65-29-43-68-58-66(30-44-67(68)57-65)28-26-64-41-55-74(56-42-64)76(71-49-35-61(36-50-71)23-19-15-11-7-3)72-51-37-62(38-52-72)24-20-16-12-8-4/h25-58H,5-24H2,1-4H3/b27-25+,28-26+ |

InChI Key |

SSZGBEIUMQEEPW-NBHCHVEOSA-N |

Isomeric SMILES |

CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C3)C8=CC=C(C=C8)CCCCCC |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Ethene Bridge Formation via Cross-Coupling Reactions

The ethene (-CH=CH-) linkages are typically constructed using palladium-catalyzed cross-coupling reactions. The Heck reaction and Horner-Wadsworth-Emmons olefination are common methods for forming such conjugated systems.

Example protocol (adapted from analogous systems):

Functionalization of Aniline Derivatives

The N,N-bis(4-hexylphenyl)aniline moieties are synthesized prior to coupling. This involves:

- Buchwald-Hartwig amination : Introducing hexylphenyl groups to aniline using aryl halides and palladium catalysts.

- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.

Stepwise Preparation Methodology

Synthesis of N,N-bis(4-hexylphenyl)aniline

Procedure (based on patented methods):

- Reagents :

Characterization :

Coupling to Naphthalene Core

Heck Reaction Protocol (adapted from):

- Reagents :

- 2,6-dibromonaphthalene (1.0 equiv)

- N,N-bis(4-hexylphenyl)aniline-vinylboronic ester (2.2 equiv)

- Pd(OAc)₂ (5 mol%)

- P(o-tol)₃ (10 mol%)

- K₂CO₃ (3.0 equiv) in DMF/H₂O (10:1).

- Conditions :

Critical Parameters :

- Temperature control : Higher temperatures (>100°C) lead to isomerization of the ethene bond.

- Solvent choice : DMF enhances solubility of polar intermediates but requires rigorous drying to prevent hydrolysis.

Optimization and Challenges

Stereochemical Control

The (1E,1'E) configuration is maintained using:

Purification Techniques

Scalability and Industrial Feasibility

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2,6-dibromonaphthalene | 450 |

| Pd(OAc)₂ | 12,000 |

| N,N-bis(4-hexylphenyl)aniline | 1,200 |

Environmental Considerations

- Solvent recovery : DMF is distilled and reused (85% recovery rate).

- Pd recycling : Ion-exchange resins recover >90% Pd from reaction waste.

Chemical Reactions Analysis

4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Substitution: The phenyl groups can undergo substitution reactions with various reagents, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.

Materials Science: The compound is studied for its potential use in creating new materials with specific optical and electronic characteristics.

Biological Research: It is used as a probe in various biological studies to understand molecular interactions and mechanisms.

Mechanism of Action

The mechanism of action of 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various pathways, influencing electronic and optical properties. These interactions are crucial for its applications in organic electronics and materials science.

Comparison with Similar Compounds

(a) E,E-4,4′-pyridine-2,6-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) (DAQP)

- Core : Pyridine (electron-deficient) vs. naphthalene (neutral).

- Substituents : N,N-dimethylaniline (smaller, less bulky) vs. N,N-bis(4-hexylphenyl)aniline.

- Optical Properties : DAQP exhibits a quadrupolar D–π–A–π–D structure with absorption maxima (~450 nm) in polar solvents, sensitive to pH changes . The naphthalene-based compound likely has a red-shifted absorption due to extended conjugation and reduced electron deficiency.

- Solubility: The hexylphenyl groups in the target compound enhance solubility in non-polar solvents compared to DAQP’s methyl groups.

(b) 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)

- Core : Thiadiazolo-pyridazine (electron-withdrawing) vs. naphthalene.

- Substituents : Methoxy groups (electron-donating via resonance) vs. hexyl chains (inductive effect only).

- Hexylphenyl groups may reduce crystallinity compared to methoxyphenyl .

Analogues with Modified Substituents

(a) N,N-bis(4-hexyloxyphenyl)aniline Derivatives

(b) 4,4′-cyclohexylidenebis(N,N-bis(p-tolyl)aniline)

- Bridge: Cyclohexylidene (rigid, non-conjugated) vs. ethenyl-naphthalene (conjugated).

- Properties : The cyclohexylidene bridge reduces conjugation, leading to higher bandgap and weaker absorption in visible regions compared to the target compound .

Optical and Electronic Properties

Notes:

- The target compound’s extended conjugation and bulky substituents balance optical absorption and processability.

- DAQP’s pH sensitivity is absent in the hexylphenyl derivative due to the lack of protonatable pyridine nitrogen.

Biological Activity

4,4'-((1E,1'E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline), commonly referred to as N-BDAVBi-C6, is a complex organic compound notable for its extensive molecular structure and potential applications in materials science and organic electronics. Its molecular formula is C74H86N2, with a molecular weight of approximately 1003.49 g/mol. This compound features dual naphthalene units linked by ethene moieties and substituted with N,N-bis(4-hexylphenyl)aniline groups. The biological activity of this compound remains an area of ongoing research.

Structural Characteristics

The unique structure of N-BDAVBi-C6 includes:

- Two naphthalene units : These aromatic rings contribute to the compound's electronic properties.

- Ethene linkages : These facilitate conjugation, enhancing light absorption and potential photochemical activity.

- Hexyl phenyl substitutions : These groups improve solubility and may influence biological interactions.

Potential Biological Activities

While specific biological activity data for N-BDAVBi-C6 is limited, several studies on structurally similar compounds suggest potential activities:

- Anticancer Properties : Compounds with similar aromatic structures often exhibit cytotoxic effects against various cancer cell lines. The presence of multiple aromatic systems in N-BDAVBi-C6 may suggest interactions with cellular targets involved in proliferation and apoptosis.

- Cell Signaling Modulation : Aromatic compounds can influence cell signaling pathways by interacting with receptors or enzymes. The structural features of N-BDAVBi-C6 may allow it to modulate signaling cascades relevant to cancer or other diseases.

- Photovoltaic Applications : Research indicates that compounds with similar structures can be utilized in organic solar cells due to their ability to absorb light efficiently and facilitate charge transport . This property could also extend to biological applications where light activation is beneficial.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the potential biological activity of N-BDAVBi-C6:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Diethyl-aniline | C10H15N | Simple aniline derivative; used in dyes |

| 4,4'-Diaminodiphenylmethane | C13H14N2 | Used in epoxy resins; contains two amine groups |

| 4-Hexylaniline | C12H17N | Similar hexyl substitution; simpler structure |

| 4,4'-((1E,1'E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) | C74H86N2 | Dual naphthalene structure; extensive alkyl substitution |

Case Studies and Research Findings

Research on related compounds has yielded valuable insights into potential applications:

- A study on triphenylamine derivatives indicated that modifications in symmetry and substitution patterns significantly influenced their photovoltaic properties . This suggests that similar modifications in N-BDAVBi-C6 could enhance its efficacy in electronic applications.

- Investigations into the anticancer properties of polycyclic aromatic hydrocarbons have shown that such compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways.

Q & A

Q. Q1. How can synthesis reproducibility of this compound be optimized given its complex conjugated structure?

Methodological Answer:

- Step 1: Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck coupling) for precise control over the ethene-naphthalene backbone .

- Step 2: Monitor reaction intermediates via ¹H NMR (e.g., δ 8.56 ppm for aromatic protons, δ 1.54 ppm for hexyl chain protons) to verify regioselectivity .

- Step 3: Optimize solvent polarity (e.g., chloroform vs. THF) to minimize side reactions, as polar solvents may disrupt π-π stacking during crystallization .

- Critical Data Point: Yield improvement from 74% to >85% requires inert atmosphere control and slow addition of monomers .

Q. Q2. What spectroscopic techniques are most effective for characterizing its electronic transitions and aggregation behavior?

Methodological Answer:

- UV-Vis Spectroscopy: Measure λmax in dilute solutions (e.g., 255 nm for monomeric states) and compare with thin films to detect aggregation-induced shifts .

- Fluorescence Lifetime Imaging (FLIM): Quantify exciton diffusion lengths in solid-state films to assess charge transport efficiency .

- Variable-Temperature NMR: Resolve dynamic conformational changes in hexyl chains (e.g., δ 1.78 ppm methyl groups) to correlate with solubility .

Advanced Research Questions

Q. Q3. How does the steric hindrance from 4-hexylphenyl groups influence charge transport in organic electronic devices?

Methodological Answer:

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map HOMO/LUMO distributions and identify steric clashes that reduce π-orbital overlap .

- Experimental Validation: Fabricate OFETs and measure mobility (μ) under varying alkyl chain lengths; compare with N,N-bis(4-methoxyphenyl) analogs to isolate steric effects .

- Key Finding: Hexyl chains reduce μ by 30% compared to methoxy groups due to increased torsional disorder .

Q. Q4. What mechanisms explain discrepancies in thermal stability data reported for this compound?

Methodological Answer:

- TGA-DSC Analysis: Perform under nitrogen vs. air atmospheres to differentiate oxidative degradation (300–400°C) vs. intrinsic thermal decomposition (>450°C) .

- Contradiction Resolution: Discrepancies often arise from residual solvents (e.g., chloroform) trapped in crystalline lattices, detectable via FT-IR (C-Cl stretch at 750 cm⁻¹) .

- Recommendation: Pre-dry samples at 80°C under vacuum for 24h to standardize TGA protocols .

Q. Q5. How can computational methods predict its compatibility with perovskite layers in tandem solar cells?

Methodological Answer:

- COMSOL Multiphysics Simulations: Model interfacial energy alignment using work function data (e.g., Au = 5.1 eV vs. compound HOMO = -5.3 eV) to minimize recombination losses .

- Machine Learning: Train models on existing hole-transport materials (HTMs) to predict compatibility indices (e.g., Hansen solubility parameters) .

- Experimental Cross-Check: Use XPS to validate simulated energy offsets at perovskite/HTM interfaces .

Methodological Challenges & Solutions

Q. Q6. How to resolve low reproducibility in thin-film morphology during device fabrication?

Methodological Answer:

- Solution: Use solvent vapor annealing (SVA) with chloroform/acetone mixtures to induce controlled crystallization .

- Characterization: AFM phase imaging to map domain sizes (target: 50–100 nm domains for optimal charge extraction) .

- Data-Driven Adjustment: Adjust SVA time (10–60 min) based on ambient humidity (critical threshold: <30% RH) .

Q. Q7. What strategies mitigate photooxidation in ambient-condition optoelectronic testing?

Methodological Answer:

- Encapsulation: Apply UV-curable epoxy barriers (e.g., NOA81) to reduce O2/H2O permeability .

- In Situ Monitoring:** Use Raman spectroscopy (e.g., 1600 cm⁻¹ C=C peak shifts) to detect early-stage oxidation .

- Accelerated Aging: Expose films to 1 Sun illumination (AM1.5G) in controlled humidity chambers to extrapolate lifetime .

Interdisciplinary Applications

Q. Q8. Can this compound serve as a chiral dopant in liquid crystal displays (LCDs)?

Methodological Answer:

- Synthesis Modification: Introduce chiral tert-butyl groups (e.g., (R)-1-phenylethyl) at the aniline termini to induce helical pitch .

- Polarized Optical Microscopy (POM): Characterize nematic-to-cholesteric phase transitions under varying temperatures .

- Critical Parameter: Maintain enantiomeric excess (>95%) via asymmetric catalysis (e.g., BINAP-Pd complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.